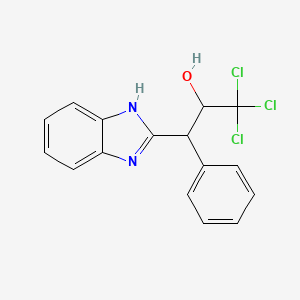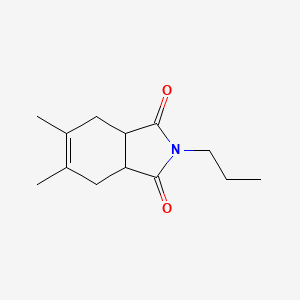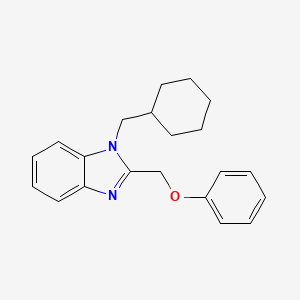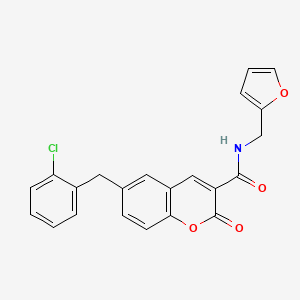
3-(1H-benzimidazol-2-yl)-1,1,1-trichloro-3-phenyl-2-propanol
描述
3-(1H-benzimidazol-2-yl)-1,1,1-trichloro-3-phenyl-2-propanol, also known as TCBZ, is a benzimidazole derivative that has been studied for its potential use as an anthelmintic agent. It is a white crystalline solid that is insoluble in water, but soluble in organic solvents. TCBZ has been shown to have activity against a variety of parasitic worms, including liver flukes, sheep gastrointestinal nematodes, and tapeworms.
作用机制
The mechanism of action of 3-(1H-benzimidazol-2-yl)-1,1,1-trichloro-3-phenyl-2-propanol is not fully understood. It is believed to act by disrupting the metabolism of the parasite, leading to its death. 3-(1H-benzimidazol-2-yl)-1,1,1-trichloro-3-phenyl-2-propanol has been shown to inhibit the activity of fumarate reductase, an enzyme involved in the energy metabolism of the parasite. This inhibition leads to a decrease in the production of ATP, which is essential for the survival of the parasite.
Biochemical and Physiological Effects:
3-(1H-benzimidazol-2-yl)-1,1,1-trichloro-3-phenyl-2-propanol has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of fumarate reductase, as mentioned above. 3-(1H-benzimidazol-2-yl)-1,1,1-trichloro-3-phenyl-2-propanol has also been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other xenobiotics. This inhibition can lead to an increase in the bioavailability of other drugs and xenobiotics.
实验室实验的优点和局限性
One advantage of 3-(1H-benzimidazol-2-yl)-1,1,1-trichloro-3-phenyl-2-propanol is its broad-spectrum activity against a variety of parasitic worms. This makes it a potentially useful agent for the treatment of a range of parasitic infections. However, 3-(1H-benzimidazol-2-yl)-1,1,1-trichloro-3-phenyl-2-propanol has some limitations as well. It is insoluble in water, which can make it difficult to administer. Additionally, 3-(1H-benzimidazol-2-yl)-1,1,1-trichloro-3-phenyl-2-propanol has been shown to have some toxicity in animals, which may limit its use in humans.
未来方向
There are a number of potential future directions for research on 3-(1H-benzimidazol-2-yl)-1,1,1-trichloro-3-phenyl-2-propanol. One area of interest is the development of new formulations of 3-(1H-benzimidazol-2-yl)-1,1,1-trichloro-3-phenyl-2-propanol that are more soluble in water, which would make it easier to administer. Another area of interest is the development of new analogs of 3-(1H-benzimidazol-2-yl)-1,1,1-trichloro-3-phenyl-2-propanol that have improved activity against parasitic worms. Additionally, further research is needed to fully understand the mechanism of action of 3-(1H-benzimidazol-2-yl)-1,1,1-trichloro-3-phenyl-2-propanol, which could lead to the development of new drugs with similar activity. Finally, there is interest in exploring the potential use of 3-(1H-benzimidazol-2-yl)-1,1,1-trichloro-3-phenyl-2-propanol in the treatment of cancer, which has shown promise in preclinical studies.
科学研究应用
3-(1H-benzimidazol-2-yl)-1,1,1-trichloro-3-phenyl-2-propanol has been extensively studied for its potential use as an anthelmintic agent. It has been shown to have activity against a variety of parasitic worms, including liver flukes, sheep gastrointestinal nematodes, and tapeworms. 3-(1H-benzimidazol-2-yl)-1,1,1-trichloro-3-phenyl-2-propanol has also been studied for its potential use in the treatment of cancer. It has been shown to inhibit the growth of cancer cells in vitro and in vivo.
属性
IUPAC Name |
3-(1H-benzimidazol-2-yl)-1,1,1-trichloro-3-phenylpropan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl3N2O/c17-16(18,19)14(22)13(10-6-2-1-3-7-10)15-20-11-8-4-5-9-12(11)21-15/h1-9,13-14,22H,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLWZUWTTYBMUNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=NC3=CC=CC=C3N2)C(C(Cl)(Cl)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[4-chloro-3-(trifluoromethyl)phenyl]-3-[2-(4-nitrophenyl)hydrazino]-2,5-pyrrolidinedione](/img/structure/B4185713.png)
![3-iodo-4-methoxy-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B4185719.png)
![N,N''-1,3-pentanediylbis[N'-phenyl(thiourea)]](/img/structure/B4185727.png)
![{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}(3-pyridinylmethyl)amine hydrochloride](/img/structure/B4185734.png)

![N~2~-1,3-benzodioxol-5-yl-N~2~-(methylsulfonyl)-N~1~-[4-(1-piperidinylsulfonyl)phenyl]glycinamide](/img/structure/B4185743.png)
![3-[(2-ethyl-1-piperidinyl)carbonyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4185745.png)

![2-[(4-ethoxybenzoyl)amino]-N-isopropylbenzamide](/img/structure/B4185760.png)

![3-({5-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]-1,3,4-thiadiazol-2-yl}thio)-N-(4-methoxyphenyl)propanamide](/img/structure/B4185798.png)
![N-(4-chloro-2,5-dimethoxyphenyl)-7-(3-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4185799.png)
